molecular formula C18H12BrN5O4S B11575762 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B11575762
M. Wt: 474.3 g/mol
InChI Key: QIUMMTZYBKOXOD-UHFFFAOYSA-N
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Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a combination of pyrazole, thiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Preparation of 4-bromo-1H-pyrazole: This can be synthesized by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Synthesis of 4-(4-nitrophenyl)-1,3-thiazole: This involves the cyclization of 4-nitrobenzaldehyde with thiourea under acidic conditions.

    Formation of the furan-2-carboxamide: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine.

The final step involves coupling these intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.

    Reduction: The nitro group on the thiazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of multiple heterocyclic rings suggests potential bioactivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide lies in its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H12BrN5O4S

Molecular Weight

474.3 g/mol

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H12BrN5O4S/c19-12-7-20-23(8-12)9-14-5-6-16(28-14)17(25)22-18-21-15(10-29-18)11-1-3-13(4-2-11)24(26)27/h1-8,10H,9H2,(H,21,22,25)

InChI Key

QIUMMTZYBKOXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br)[N+](=O)[O-]

Origin of Product

United States

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